molecular formula C19H32O2 B1614988 Guaiyl butyrate CAS No. 73003-91-5

Guaiyl butyrate

Cat. No.: B1614988
CAS No.: 73003-91-5
M. Wt: 292.5 g/mol
InChI Key: FZRQHSNXHSRRMX-SOUVJXGZSA-N
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Description

Guaiyl butyrate (CAS 73003-91-5; EINECS 277-213-2) is an ester derived from guaiol (a sesquiterpene alcohol) and butyric acid. It is primarily utilized as a fragrance agent in perfumery and cosmetics due to its aromatic properties . Its chemical structure includes a 1-methyl-1-(octahydro-3,8-dimethylazulen-5-yl)ethyl group esterified with butyric acid, as described in supplier databases . Unlike simpler butyrate esters, this compound’s complex sesquiterpene backbone contributes to its unique olfactory characteristics, making it valuable in niche fragrance formulations.

Properties

CAS No.

73003-91-5

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-yl butanoate

InChI

InChI=1S/C19H32O2/c1-6-7-18(20)21-19(4,5)15-10-8-13(2)16-11-9-14(3)17(16)12-15/h13-15H,6-12H2,1-5H3/t13-,14-,15+/m0/s1

InChI Key

FZRQHSNXHSRRMX-SOUVJXGZSA-N

SMILES

CCCC(=O)OC(C)(C)C1CCC(C2=C(C1)C(CC2)C)C

Isomeric SMILES

CCCC(=O)OC(C)(C)[C@@H]1CC[C@@H](C2=C(C1)[C@H](CC2)C)C

Canonical SMILES

CCCC(=O)OC(C)(C)C1CCC(C2=C(C1)C(CC2)C)C

Other CAS No.

73003-91-5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Butyrate esters vary significantly in structure, influencing their physical properties and applications:

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Applications
Guaiyl butyrate C₁₉H₃₂O₂¹ ~292.5 g/mol¹ Sesquiterpene, butyrate ester Fragrances
Ethyl butyrate C₆H₁₂O₂ 116.16 g/mol Ethyl ester Food flavoring (pineapple, orange)
Butyl butyrate C₈H₁₆O₂ 144.21 g/mol Butyl ester Biofuel precursor, solvents
Hexyl isobutyrate C₁₀H₂₀O₂ 172.26 g/mol Hexyl ester, branched chain Flavoring, cosmetics
β-Phenylethyl butyrate C₁₂H₁₆O₂ 192.25 g/mol Phenylethyl ester Perfumes, aromatic additives

Physical Properties

  • Ethyl butyrate : Boiling point 120–121°C; fruity odor; low water solubility .
  • Butyl butyrate : Extracted via hexadecane (partition coefficient >300); optimal microbial production at pH 5.8 .
  • β-Phenylethyl butyrate : Vaporization enthalpy (ΔvapH) = 69.70 kJ/mol at 298.15 K .
  • This compound: Data on melting/boiling points absent in evidence; noted for stability in fragrance formulations .

Pharmacological and Industrial Relevance

  • Butyrate salts (e.g., potassium butyrate) show anti-inflammatory properties via NF-κB inhibition , but butyrate esters like this compound lack documented therapeutic roles.
  • Butyl butyrate is prioritized in biofuel research due to high microbial titers (5.1–7.2 g/L) and compatibility with lipase-catalyzed esterification .
  • Ethyl butyrate dominates food industries for cost-effectiveness and pineapple-like flavor .

Microbial Production Advancements

Butyl butyrate biosynthesis represents a milestone in metabolic engineering. Co-culturing E. coli strains EB243 (butanol producer) and EB243ΔadhE2::yciAh (butyrate producer) at a 1:4 ratio yielded 5.1 g/L butyl butyrate, with glucose conversion rates up to 0.34 g/g . Challenges include balancing oxygen demands for dual-pathway efficiency .

Fragrance vs. Flavor Prioritization

While this compound serves specialized fragrance markets, ethyl and hexyl esters are mass-produced for food and cosmetics. For example, ethyl butyrate constitutes ~30% of artificial orange flavorings .

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